molecular formula C9H14N4O B13301164 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13301164
M. Wt: 194.23 g/mol
InChI Key: XDXXXQHMGANCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 2-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This scaffold is notable for its pharmacological versatility, with substitutions at the 2-, 5-, 6-, and 7-positions influencing target specificity and potency. The oxolan group introduces a heterocyclic ether moiety, which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(oxolan-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14N4O/c1-3-10-9-11-8(12-13(9)4-1)7-2-5-14-6-7/h7H,1-6H2,(H,10,11,12)

InChI Key

XDXXXQHMGANCIE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)C3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis and dicationic molten salts are particularly attractive for industrial applications due to their high efficiency, reduced reaction times, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substitution patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Compound Name/ID Substituent Position Substituent Group Key Biological Activity Physicochemical/Activity Notes References
Target Compound 2-position Oxolan-3-yl Under investigation (anticancer) Potential solubility enhancement
2-Phenoxypyrido[3,2-e]triazolo[...] (2l) 2-position Phenoxypyrido Not reported Melting point: 155–157°C
5-((3-Methoxybenzyl)thio)-[...] (4) 5-position 3-Methoxybenzylthio Not reported Melting point: 149–151°C
Compound 19 (Zhao et al.) 5-/7-positions Trifluoroethylamino/aryl Anticancer (IC50: 6.1 µM, HT-1080) High potency against tumor cells
B Series (Vasodilators) 2-position Benzylthio (e.g., para-bromo) Vasodilation 100% inhibition of vascular contraction
PfDHODH Inhibitors (Malaria) 2-/5-positions Trifluoromethyl/diamine Antimalarial (PfDHODH inhibition) Poor activity in early studies
Herbicidal Sulfonamides (8a–8f) 2-position Sulfonamide Herbicidal (ALS inhibition) Environmentally friendly design

Structure-Activity Relationship (SAR) Insights

  • Position-Specific Effects: 2-Substitutions (e.g., oxolan, phenoxy, benzylthio) often dictate target engagement (e.g., tubulin vs. ALS). 5-/7-Substitutions (e.g., trifluoroethylamino, aryl) enhance potency in anticancer and antimalarial contexts .
  • Electronic and Steric Factors :
    • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. The oxolan group’s ether oxygen balances hydrophilicity and steric bulk.

Biological Activity

The compound 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on available research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is CnHnNnOnC_nH_nN_nO_n (exact values can vary based on specific substituents). The oxolane group contributes to its unique properties and potential biological activities.

Synthesis

The synthesis of triazolo-pyrimidines often involves cyclization reactions that can be tailored to introduce various substituents. Common methods include:

  • Cyclization of hydrazones with carbonyl compounds
  • Condensation reactions involving isocyanides

These methods allow for the modification of the triazole and pyrimidine rings to enhance biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antifungal properties. For example:

  • A series of novel derivatives were synthesized and tested against Rhizoctonia solani, showing promising results with EC50 values as low as 3.34 µg/mL for certain compounds .

Anticancer Activity

Triazolo-pyrimidines have been explored as potential anticancer agents due to their ability to inhibit various kinases:

  • A focused screening identified derivatives that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some compounds showed IC50 values in the sub-micromolar range against CDK-2 .

Structure-Activity Relationships (SAR)

The biological activity of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be significantly influenced by its substituents:

  • Hydrophobic groups increase potency against certain targets.
  • Hydrophilic moieties may enhance solubility and bioavailability.

A comprehensive SAR analysis revealed that modifications on the triazole ring can lead to improved interactions with target proteins such as kinases and enzymes involved in fungal metabolism.

Case Study 1: Antifungal Efficacy

In a study focusing on antifungal activity against Rhizoctonia solani, a compound derived from the triazolo-pyrimidine scaffold was found to outperform existing antifungal agents. The study utilized a 3D-QSAR model which indicated predictive relationships between structure modifications and antifungal efficacy (r² = 0.929) .

Case Study 2: Kinase Inhibition

Another investigation highlighted the potential of triazolo-pyrimidines in inhibiting PI3K pathways critical for cancer progression. Derivatives were optimized for selectivity and potency through iterative SAR studies leading to compounds with Kd values as low as 0.01 µM against specific isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.